Dipropylphosphinous acid
Description
Dipropylphosphinous acid (C₆H₁₅O₂P) is an organophosphorus compound characterized by a phosphorus atom bonded to two propyl groups and a hydroxyl group. It belongs to the class of phosphinous acids (H₂P(O)OH derivatives), where alkyl or aryl substituents replace hydrogen atoms on the phosphorus center. These compounds are pivotal in organic synthesis, catalysis, and agrochemical applications due to their reactivity and ligand properties.
Properties
CAS No. |
66193-26-8 |
|---|---|
Molecular Formula |
C6H15OP |
Molecular Weight |
134.16 g/mol |
IUPAC Name |
dipropylphosphinous acid |
InChI |
InChI=1S/C6H15OP/c1-3-5-8(7)6-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
QAZDVMGHQBYZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(CCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropylphosphinous acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . These methods are efficient and widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale dealkylation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Dipropylphosphinous acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dipropylphosphinic acid.
Reduction: Reduction reactions can convert this compound to phosphine derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include dipropylphosphinic acid, phosphine derivatives, and various substituted phosphinous acids, depending on the specific reagents and conditions used.
Scientific Research Applications
Dipropylphosphinous acid has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for their potential therapeutic effects.
Mechanism of Action
The mechanism of action of dipropylphosphinous acid involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, impacting cellular functions and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The primary distinction between dipropylphosphinous acid and its analogs lies in substituent groups and oxidation states. Below is a comparative analysis:
Table 1: Key Properties of this compound and Analogs
Key Observations :
Substituent Effects: this compound employs n-propyl groups, whereas diisopropyl phosphite and fluorophosphate derivatives use branched isopropyl groups. This branching impacts steric hindrance, solubility, and reactivity. For instance, diisopropyl phosphite’s steric bulk reduces nucleophilicity compared to linear alkyl analogs . The hydroxyl group in this compound enhances acidity (pKa ~2-3) compared to ester derivatives like diisopropyl phosphite (pKa ~5-6), influencing their roles in acid-catalyzed reactions.
Oxidation State and Reactivity: Phosphinous acids (P³⁺ oxidation state) are more nucleophilic than phosphates (P⁵⁺) but less stable. Diisopropyl fluorophosphate (P⁵⁺) exhibits high electrophilicity, enabling irreversible enzyme inhibition .
Toxicity and Applications: Diisopropyl fluorophosphate’s acute neurotoxicity contrasts with the milder profile of diisopropyl phosphite, which is used in non-toxic applications like polymer stabilization . This compound’s toxicity remains uncharacterized but may align with phosphinous acids’ general irritancy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
